molecular formula C15H27BO4 B12930062 Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No.: B12930062
M. Wt: 282.19 g/mol
InChI Key: SHRRMADSKVUEMY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the boronic ester group.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is unique due to its pent-4-enoate group, which provides additional reactivity and versatility in chemical synthesis. This distinguishes it from other similar boronic esters that may have different substituents or functional groups.

Properties

Molecular Formula

C15H27BO4

Molecular Weight

282.19 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

InChI

InChI=1S/C15H27BO4/c1-11(9-10-12(17)18-13(2,3)4)16-19-14(5,6)15(7,8)20-16/h1,9-10H2,2-8H3

InChI Key

SHRRMADSKVUEMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCC(=O)OC(C)(C)C

Origin of Product

United States

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